Pentanamide
Overview
Description
Pentanamide, also known as this compound, is an organic compound with the molecular formula C5H11NO. It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids. This compound is a white crystalline solid that is soluble in water and has a melting point of 101-106°C .
Scientific Research Applications
Pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in biochemical studies to understand the metabolism of fatty amides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and other industrial materials
Safety and Hazards
Valeramide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .
Mechanism of Action
Target of Action
Pentanamide, also known as Valeramide, is primarily used as an antifungal agent to treat Pneumocystis pneumonia in patients infected with HIV . It is also effective in treating trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of this compound are these infectious agents.
Mode of Action
It is thought that the drug interferes with nuclear metabolism, leading to the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the infectious agents, thereby inhibiting their growth and proliferation.
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to interfere with the oxidative phosphorylation pathway, which is crucial for energy production in cells . By inhibiting this pathway, this compound disrupts the energy supply of the infectious agents, leading to their death. Additionally, by interfering with the incorporation of nucleotides and nucleic acids into RNA and DNA, this compound disrupts the replication and transcription processes, further inhibiting the growth and proliferation of the infectious agents .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a significant role in its bioavailability. Pentamidine is well absorbed when administered intramuscularly (IM) and has a large volume of distribution . It binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of Pentamidine ranges from 5 to 11 hours . Pentamidine may accumulate in cases of renal failure .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the infectious agents. By interfering with nuclear metabolism and inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, this compound disrupts the normal functioning of the infectious agents . This leads to their death and the resolution of the infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other drugs can influence the metabolism and excretion of this compound, potentially leading to drug-drug interactions
Biochemical Analysis
Biochemical Properties
Pentanamide is an amide, a class of compounds characterized by a nitrogen atom bonded to a carbonyl carbon atom . The polar nature of the amide group allows this compound to engage in hydrogen bonding, which can influence its interactions with other biomolecules
Molecular Mechanism
As an amide, this compound may interact with other molecules through hydrogen bonding
Metabolic Pathways
This compound is likely to be metabolized by the enzyme pentanamidase, which catalyzes the hydrolysis of this compound to pentanoate and ammonia
Preparation Methods
Pentanamide can be synthesized through various methods, including amidation reactions. One efficient green preparation method involves the amidation of isobutyryl acetate and aniline under the action of a trace organic base catalyst. The reaction is carried out without the use of volatile toxic organic solvents, making it environmentally friendly . Another method involves the reaction of isobutyryl methyl acetate with aniline, followed by processing to obtain 4-methyl-3-oxo-N-phenyl valeramide .
Chemical Reactions Analysis
Pentanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Pentanamide is similar to other fatty amides, such as hexanamide and octanamide. it is unique in its specific molecular structure and properties. For example, valeramide has a shorter carbon chain compared to hexanamide and octanamide, which affects its solubility and reactivity. These differences make valeramide suitable for specific applications where other fatty amides may not be as effective .
Properties
IUPAC Name |
pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFJLQDVFKJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060827 | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-97-1 | |
Record name | Pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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